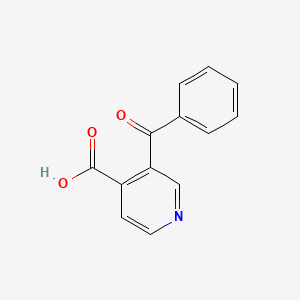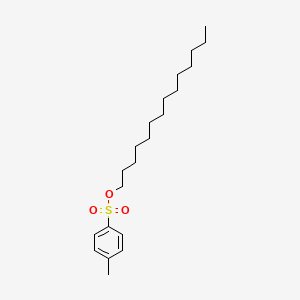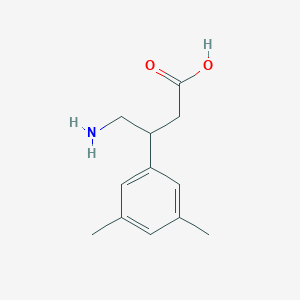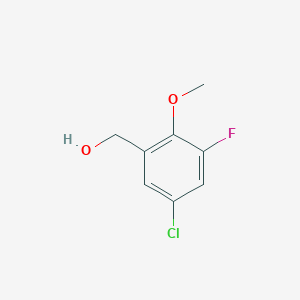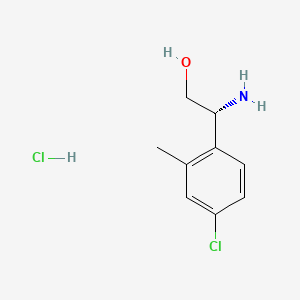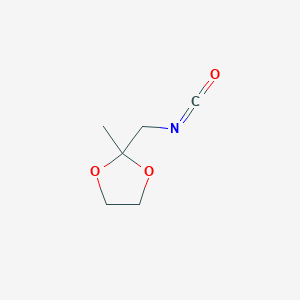
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene equivalent. The reaction proceeds as follows:
Starting Material: 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane.
Reagent: Phosgene (COCl₂) or a phosgene equivalent.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety measures due to the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively.
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: Similar in structure but lacks the dioxolane ring.
Phenyl Isocyanate: Contains a phenyl group instead of the dioxolane ring.
Hexamethylene Diisocyanate: A diisocyanate used in the production of polyurethanes with applications in coatings and adhesives.
Uniqueness
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and makes it suitable for specialized applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H9NO3/c1-6(4-7-5-8)9-2-3-10-6/h2-4H2,1H3 |
InChI Key |
KRKYSJHVSWGPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
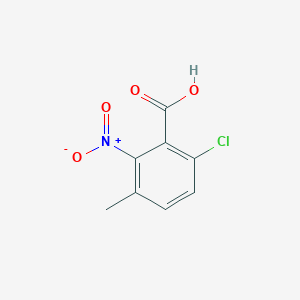
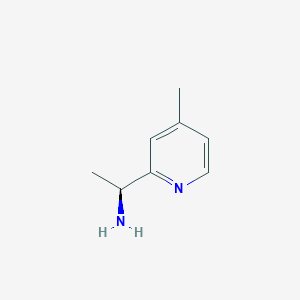
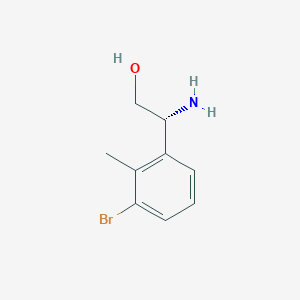

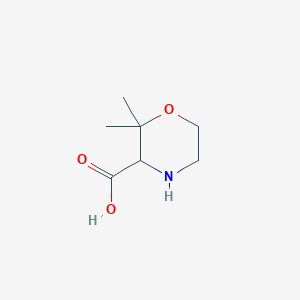
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
